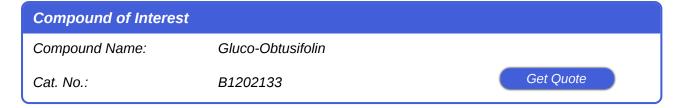


A Technical Guide to the Physical and Chemical Properties of Gluco-Obtusifolin

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and biological properties of **Gluco-Obtusifolin**, an anthraquinone glycoside isolated from the seeds of Cassia obtusifolia (also known as Senna obtusifolia).[1][2][3] This guide consolidates key data, experimental methodologies, and relevant biological pathways to support ongoing research and development efforts.

Physical and Chemical Properties

Gluco-Obtusifolin, also known as Obtusifolin 2-glucoside, is an anthraquinone conjugated to a D-glucose unit.[4] Its structure consists of the obtusifolin aglycone linked to glucose via a β -glycosidic bond at the C-2 position.[4] The quantitative physical and chemical properties of **Gluco-Obtusifolin** are summarized in the table below.



Property	Value	Remarks / Source
IUPAC Name	8-hydroxy-1-methoxy-3-methyl-2- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione	
Synonyms	Obtusifolin 2-glucoside, Glucoobtusifolin	_
CAS Number	120163-18-0	-
Molecular Formula	C22H22O10	_
Molecular Weight	446.4 g/mol	_
Monoisotopic Mass	446.12129689 Da	
Appearance	Typically a yellowish powder.	Solid at room temperature.
Solubility	Freely soluble in Dimethyl Sulfoxide (DMSO) (25 mg/mL); moderately soluble in methanol and ethanol; soluble in water. Low solubility in nonpolar solvents like hexane.	The glycoside moiety imparts significant polarity.
Melting Point	Not well-documented.	Expected to be within a range typical for glycoside compounds.
Stability	Stable under acidic conditions. Glycosidic hydrolysis occurs below pH 3. Degrades under strong alkaline conditions (pH > 9). Moderate photostability; protection from prolonged UV exposure is recommended.	Degradation products include the aglycone (obtusifolin) under acidic conditions and quinone derivatives under alkaline conditions.



Spectroscopic Data

Mass Spectrometry: High-resolution mass spectrometry can confirm the exact mass. $^1\text{H-NMR}$: Diagnostic signal for the anomeric proton (β -configuration) is reported between δ 4.90–5.20 (d). $^{13}\text{C-}$

NMR: Detailed spectral data is

not readily available in public literature. Infrared (IR):

Expected to show

characteristic absorption

bands for O-H stretching (broad, ~3400 cm⁻¹), C-H

stretching (~2900 cm⁻¹),

conjugated C=O stretching

stretching (fingerprint region,

(~1650 cm⁻¹), and C-O

~1200-1000 cm⁻¹).

Specific, fully assigned NMR and IR spectra are not widely published. The expected IR bands are based on the functional groups present in the molecule.

Experimental Protocols

This section details methodologies for key experiments involving **Gluco-Obtusifolin** and its aglycone, obtusifolin.

Protocol for Isolation and Purification from Cassia obtusifolia Seeds

Objective: To isolate and purify **Gluco-Obtusifolin** from its natural source.

Principle: This protocol utilizes solvent extraction to obtain a crude mixture of compounds, followed by liquid-liquid partitioning to separate compounds by polarity. Final purification is achieved through column chromatography.

Materials:

Dried seeds of Cassia obtusifolia.



- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- n-Hexane
- Distilled water
- Silica gel (for column chromatography)
- Rotary evaporator
- Chromatography columns
- High-Performance Liquid Chromatography (HPLC) system (preparative)

Procedure:

- Extraction:
 - 1. Grind dried Cassia obtusifolia seeds into a fine powder.
 - 2. Macerate the powder in methanol (e.g., 1 kg of powder in 5 L of MeOH) at room temperature for 72 hours, with occasional agitation.
 - 3. Filter the mixture and collect the methanol extract. Repeat the extraction process on the residue two more times to ensure maximum yield.
 - 4. Combine all methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- Fractionation:
 - 1. Suspend the crude extract in distilled water.
 - 2. Perform sequential liquid-liquid partitioning with n-hexane, followed by ethyl acetate.
 - 3. Collect the ethyl acetate fraction, which is enriched with anthraquinones and their glycosides.



- 4. Evaporate the solvent from the ethyl acetate fraction to yield a dried residue.
- Purification:
 - 1. Subject the ethyl acetate residue to silica gel column chromatography.
 - 2. Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol).
 - 3. Collect fractions and monitor them using Thin Layer Chromatography (TLC).
 - 4. Combine fractions containing the compound of interest (Gluco-Obtusifolin).
 - 5. For final purification, subject the enriched fractions to preparative HPLC for isolation of the pure compound.

Protocol for In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the inhibitory activity of **Gluco-Obtusifolin** on acetylcholinesterase in vitro.

Principle: The assay is based on the Ellman method. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

- Gluco-Obtusifolin
- Acetylcholinesterase (AChE) from electric eel
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (e.g., 0.1 M, pH 8.0)



- 96-well microplate reader
- Tacrine or Galantamine (positive control)

Procedure:

- Reagent Preparation:
 - 1. Prepare a stock solution of Gluco-Obtusifolin in DMSO and create serial dilutions.
 - 2. Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
- Assay Execution:
 - 1. In a 96-well plate, add 20 μ L of the phosphate buffer, 10 μ L of the test compound solution (or positive control/vehicle), and 20 μ L of the AChE solution.
 - 2. Incubate the mixture at 37°C for 15 minutes.
 - 3. Add 10 µL of the DTNB solution to each well.
 - 4. Initiate the reaction by adding 10 μ L of the ATCI substrate solution.
- Data Analysis:
 - Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.
 - Calculate the rate of reaction for each concentration.
 - 3. Determine the percentage of inhibition using the formula: % Inhibition = $[(V_0 V_i) / V_0]$ * 100 where V_0 is the reaction rate of the control and V_i is the rate in the presence of the inhibitor.
 - 4. Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Signaling Pathways and Workflows

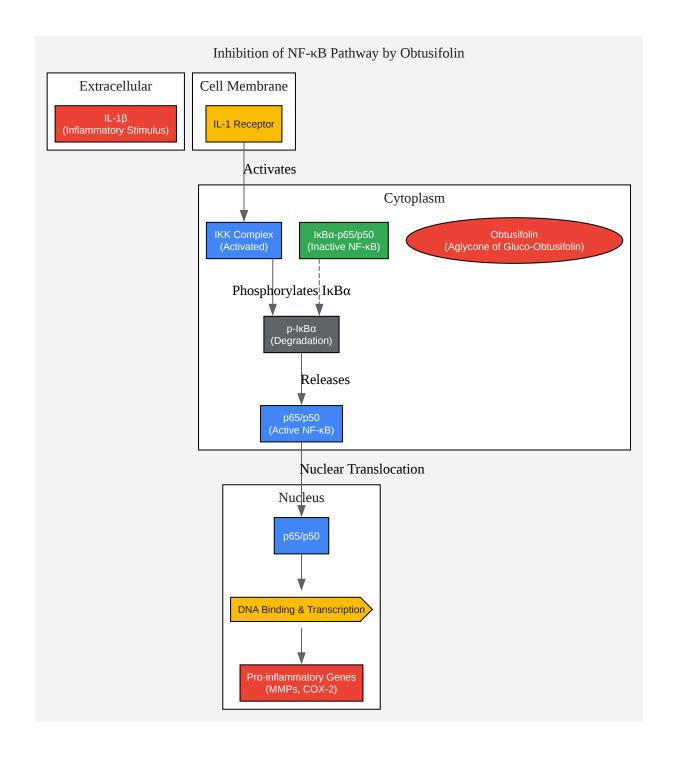


Visual representations of biological pathways and experimental processes are crucial for understanding the mechanism of action and research strategy.

Inhibition of the NF-kB Signaling Pathway by Obtusifolin

Gluco-Obtusifolin's aglycone, Obtusifolin, has been shown to exert anti-inflammatory effects by inhibiting the NF- κ B signaling pathway. In inflammatory conditions like osteoarthritis, stimuli such as Interleukin-1 β (IL-1 β) activate this pathway, leading to the transcription of proinflammatory genes. Obtusifolin intervenes by preventing the phosphorylation of the p65 subunit of NF- κ B, thereby blocking its activation and subsequent downstream effects.





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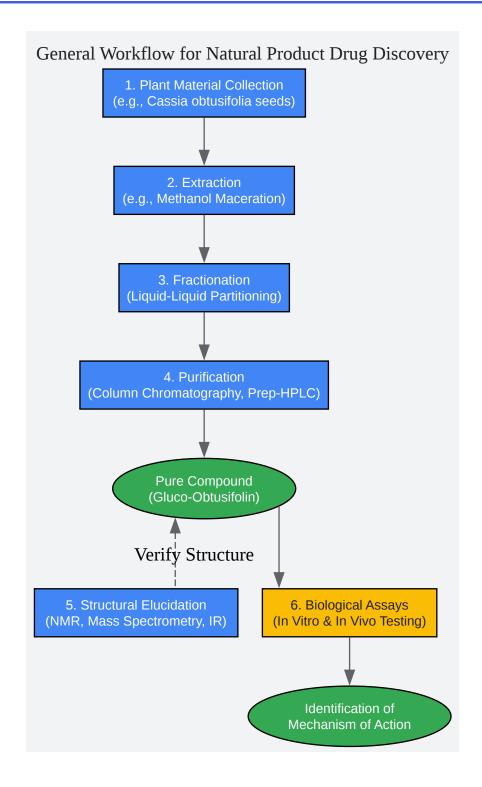
Caption: Obtusifolin inhibits the IL-1β-induced NF-κB signaling pathway.



General Workflow for Natural Product Isolation and Bioevaluation

The discovery and development of bioactive compounds like **Gluco-Obtusifolin** from natural sources follows a structured workflow. This process begins with the collection and extraction of biological material and proceeds through purification, characterization, and biological testing to identify and validate therapeutic potential.





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